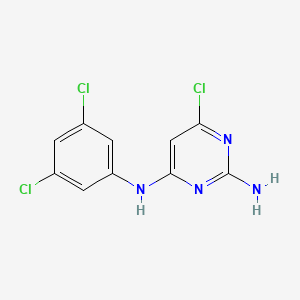

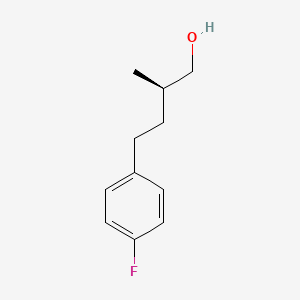

![molecular formula C16H19NO3 B2853907 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene CAS No. 341966-60-7](/img/structure/B2853907.png)

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene” is a chemical compound with the molecular formula C16H19NO3. It has a molecular weight of 273.332. This compound is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (273.332) and its molecular formula (C16H19NO3). Other properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Palladium(0)-Catalyzed Synthesis

A study by Massacret et al. (1999) discusses the palladium(0)-catalyzed synthesis of substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating the utility of methoxycarbonyloxy compounds in complex organic synthesis. This process highlights the tandem allylic substitution reaction as a pivotal step, with variations in substituted benzene-1,2-diols affecting the ratio of regioisomers produced (Massacret et al., 1999).

Metal Salt Catalyzed Carbenoids

Research by Wulfman et al. (1976) presents the synthetic and structural aspects of copper salt catalyzed additions of bis-methoxycarbonyl carbene to olefins. This study underscores the stereospecific nature of cyclopropanations and the formation of allylic C-H insertion products, showcasing the versatility of methoxycarbonyl compounds in generating structurally diverse molecules (Wulfman et al., 1976).

Bifunctional Transalkylation and Hydrodeoxygenation

Zhu et al. (2011) investigated the conversion of anisole, a methoxybenzene, over a bifunctional Pt/HBeta catalyst, revealing insights into the transalkylation and hydrodeoxygenation processes. This work is significant for its implications in converting biomass lignin into valuable gasoline-range molecules, demonstrating the potential of methoxybenzene derivatives in sustainable chemical processes (Zhu et al., 2011).

Direct Electrochemical Reduction

McGuire and Peters (2016) explored the direct electrochemical reduction of methoxychlor, a bis(methoxybenzene) compound, highlighting the cleavage of carbon-chlorine bonds and the formation of dechlorinated products. This study provides valuable insights into the electrochemical behavior of methoxybenzene derivatives and their potential applications in environmental remediation (McGuire & Peters, 2016).

Propiedades

IUPAC Name |

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(17-20-16(18)12-3-4-12)14-9-15(14)11-5-7-13(19-2)8-6-11/h5-8,12,14-15H,3-4,9H2,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYXCZMVQSUPJD-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1CC1)C2CC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1CC1)/C2CC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2853827.png)

![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)

![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)

![Ethyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2853836.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)